N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Medicinal Chemistry and Biological Activities
Enantioselective Inhibition of 5-Lipoxygenase :
- Compounds similar to N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide, specifically (methoxyalkyl)thiazoles, have been identified as potent and selective inhibitors of 5-lipoxygenase (5-LPO), showcasing significant oral activity in rat models. These inhibitors are characterized by their specific structural requirements for high potency, including methoxy, thiazolyl, and naphthyl groups. Notably, enantioselective interactions with the enzyme have been observed, highlighting the importance of stereochemistry in their inhibitory activity (Bird et al., 1991).
Antimicrobial and Anti-proliferative Activities :
- A new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety has been synthesized, exhibiting noteworthy antimicrobial and antiproliferative activities. Some derivatives showed promising inhibitory effects against certain bacteria and cancer cell lines, indicating their potential as therapeutic agents (Mansour et al., 2020).
Regulation of Cell Cycle and Apoptosis :
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown to exhibit cytotoxicity against various cancer cell lines by inducing G2/M cell cycle arrest and apoptosis through p53 activation. This suggests their utility as small-molecule activators of p53, offering a potential therapeutic approach for colon cancer treatment (Kumbhare et al., 2014).
Material Science and Electroluminescence
- Electroluminescent Devices :
- Benzothiazole derivatives have been investigated for their utility in blue electroluminescent devices. Specifically, devices incorporating these compounds as blue-emitting layers have demonstrated promising efficiencies and brightness, highlighting their potential in the development of display and lighting technologies (Fu et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-16-18(10-14)24-11-20-16/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGNFYFZIARLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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